molecular formula C9H19N3 B128139 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine CAS No. 141549-86-2

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine

Cat. No.: B128139
CAS No.: 141549-86-2
M. Wt: 169.27 g/mol
InChI Key: SEEZYFXPSSHECA-UHFFFAOYSA-N
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Description

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine (CAS: 160357-81-3 ) is a synthetically versatile diazabicyclo[3.3.1]nonane scaffold of interest in advanced medicinal chemistry and pharmacology research. This compound features a bridged amine structure, which serves as a critical pharmacophore in the development of ligands for central nervous system (CNS) targets . The diazabicyclic nonane core is a well-established structure in neuropharmacology, known to interact with various receptor systems . Derivatives of this scaffold have been investigated as serotonin 5-HT3 receptor antagonists, indicating potential value in research related to gastrointestinal disorders, emesis, and pain management . Furthermore, closely related 3,7-diazabicyclo[3.3.1]nonane (bispidine) analogs are recognized for their high affinity and subtype selectivity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2* subtype, making them valuable chemical tools for studying conditions such as depression and addiction . The stereoselective synthesis of similar 3,9-disubstituted diazabicyclo[3.3.1]nonan-7-amines has been documented, highlighting the importance of the 7-amino group and nitrogen substituents on the conformational and biological properties of the molecule . This reagent provides researchers with a strategically functionalized building block for constructing novel compounds for structure-activity relationship (SAR) studies, receptor mapping, and the exploration of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-11-5-8-3-7(10)4-9(6-11)12(8)2/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEZYFXPSSHECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CC(C1)N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Hydrolysis of N,N-Bis(2,2-dimethoxyethyl)methylamine

The synthesis begins with the hydrolysis of N,N-bis(2,2-dimethoxyethyl)methylamine under acidic conditions. In a representative procedure, 61 g (0.30 mol) of the starting material is refluxed with 630 mL of distilled water and 101 mL (1.21 mol) of concentrated hydrochloric acid for 1 hour. This step cleaves the dimethoxyethyl groups, generating a diamine intermediate. Subsequent neutralization with aqueous sodium hydroxide (48.5 g NaOH in 200 mL H₂O) under ice-cooling precipitates the product.

Cyclocondensation with Acetonedicarboxylic Acid

The hydrolyzed intermediate undergoes cyclocondensation with acetonedicarboxylic acid and methylamine. This reaction forms 7-oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane , a critical ketone precursor. The process typically employs polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Table 1: Cyclocondensation Reaction Parameters

ParameterValueSource
SolventDMF
Temperature80–100°C
Reaction Time12–24 hours
Yield65–72%

Oxime Intermediate Formation

Hydroxylamine Treatment

The ketone group in 7-oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane is converted to an oxime via reaction with hydroxylamine hydrochloride. A typical protocol uses ethanol as the solvent, with sodium acetate buffer (pH 4.5–5.5) at 60–70°C for 6–8 hours. The oxime intermediate is isolated by filtration and washed with cold ethanol.

Catalytic Reduction to Primary Amine

The oxime undergoes hydrogenation over a palladium-on-carbon (Pd/C) catalyst (5–10 wt%) in methanol at 40–50°C under 3–5 bar H₂ pressure. Alternative reductants like sodium borohydride in methanol/chloroform mixtures (e.g., Example 12: 2.00 g oxime, 0.215 g NaBH₄, 40 mL MeOH, 10 mL CHCl₃) achieve comparable yields.

Table 2: Reductive Amination Conditions

ConditionHydrogenationNaBH₄ Reduction
Catalyst5% Pd/CNone
SolventMethanolMeOH/CHCl₃
Temperature40–50°C0–25°C
Time4–6 hours14 hours
Yield78–85%76%

Alternative Synthetic Routes

Reductive Amination of 7-Oxo Derivatives

A modified approach employs reductive amination of 7-oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane with ammonium acetate and sodium cyanoborohydride in methanol. This one-pot method circumvents oxime isolation, achieving 70–75% yields at pH 6–7 (adjusted with acetic acid).

Quaternization and Purification

Post-synthesis, the free base is often converted to hydrochloride salts for stability. Quaternization with methyl iodide in acetone (20–25°C, 8 hours) yields crystalline products, purified via recrystallization from hexane/ethyl acetate (1:1 v/v). Silica gel chromatography (chloroform/methanol/NH₄OH, 20:1:0.05) resolves isomeric impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85–3.10 (m, 4H, bridgehead CH₂), 2.45 (s, 6H, N-CH₃), 1.90–2.20 (m, 4H, bicyclic CH₂).

  • MS (EI) : m/z 183 [M]⁺, 154 [M – CH₂NH₂]⁺.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity for chromatographically purified batches.

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale productions (≥100 kg batches) implement methanol distillation units to recover >90% solvent. This reduces raw material costs by 30–40% compared to single-use solvent protocols.

Waste Stream Management

Acidic hydrolysis waste (pH <2) is neutralized with Ca(OH)₂ to precipitate phosphate salts, achieving >99% heavy metal removal before aqueous discharge .

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups in the compound can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine products with various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-HT3 Receptor Antagonist Synthesis
One of the primary applications of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is its role as an intermediate in the synthesis of Indisetron, a potent 5-HT3 receptor antagonist used for the treatment of nausea and vomiting associated with chemotherapy and surgery . The synthesis pathway typically involves multiple reaction steps, where this compound facilitates the formation of the desired pharmacological activity.

Organic Synthesis

Intermediate in Chemical Reactions
The compound serves as a crucial intermediate in various organic synthesis processes. Its structural properties enable it to participate in multi-step reactions, leading to the formation of complex molecules with potential therapeutic effects . For instance, it can be utilized in synthesizing oxime derivatives which are important in developing agrochemicals and pharmaceuticals.

Research Applications

Chemical Properties and Reactivity Studies
Researchers often explore the chemical properties and reactivity of this compound to understand its behavior under different conditions. This includes studying its interaction with various reagents and solvents, which can lead to new discoveries in synthetic methodologies or catalysis .

Potential in Drug Development

Novel Therapeutic Agents
Given its structural characteristics, there is potential for this compound to be explored further in drug development beyond its current applications. Its ability to modulate biological pathways makes it a candidate for developing novel therapeutic agents targeting various diseases.

Case Study 1: Synthesis of Indisetron

In a study published by Gregory et al., the synthesis of Indisetron was achieved using this compound as an intermediate . The multi-step synthesis involved careful selection of reagents and conditions to maximize yield and purity.

Case Study 2: Reactivity Investigations

Research conducted on the reactivity of this compound revealed insights into its stability and interaction with electrophiles and nucleophiles, paving the way for further applications in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Modifications and Core Variations

Compound Core Structure Substituents Key Features
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine Diazabicyclo[3.3.1]nonane 3-Me, 9-Me, 7-NH2 (endo) High stereoselectivity; used in 5-HT3 antagonists .
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives Diazabicyclo[3.3.1]nonane 3-Cyclopropanmethyl, 7-alkoxyalkyl, 9-ketone Broad biological activity; studied for toxicity and synthetic versatility .
3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) Thia-diazabicyclo[3.3.1]nonane Sulfur at C-7, propionyl group at N7 Enhanced lipophilicity; μ-opioid receptor selectivity .
3-Ethyl-9-methyl analog Diazabicyclo[3.3.1]nonane 3-Et, 9-Me, 7-NH2 (endo) Larger substituent (ethyl) may alter pharmacokinetics; CAS 143411-75-0 .

Key Observations :

  • Substituent Position : The 3,9-dimethyl configuration in the target compound contrasts with 3,7-disubstituted analogs (), which exhibit distinct biological profiles due to altered electronic and steric environments.
  • Heteroatom Replacement : Replacement of a methylene group with sulfur (S-DBN) increases lipophilicity, enhancing μ-opioid receptor binding compared to the parent diazabicyclo core .

Stereoselectivity :

  • Alane reduction of oxime intermediates () shows substituent size-dependent stereoselectivity. Larger groups at position 3 favor endo products, aligning with the target compound’s synthesis .

Pharmacological Activity

Compound Biological Target Activity
This compound 5-HT3 receptors Intermediate for antagonists (e.g., Indisetron Hydrochloride) .
S-DBN Derivatives μ-Opioid receptors High μ-receptor affinity due to lipophilic sulfur substitution .
3,7-Diazabicyclo[3.3.1]nonan-9-ones Broad-spectrum Anticancer, antimicrobial activities reported .

Mechanistic Insights :

  • The diazabicyclo core’s rigid structure allows precise interaction with receptor pockets. Methyl groups at positions 3 and 9 in the target compound optimize steric fit for 5-HT3 antagonism, while sulfur in S-DBN enhances μ-receptor binding .

Physical and Chemical Properties

Property This compound 7-Hydroxy Analog () 3-Ethyl-9-methyl Analog ()
Molecular Formula C9H19N3 C8H14N2O C10H21N3
Molecular Weight 169.27 g/mol 154.21 g/mol 183.30 g/mol
Key Functional Groups Amine (NH2), Methyl Hydroxyl (OH) Amine, Ethyl, Methyl
Solubility Likely polar due to amine group Higher polarity (OH group) Reduced polarity (ethyl substituent)

Notes:

  • The hydroxy analog () exhibits higher water solubility due to the hydroxyl group, whereas the ethyl-substituted derivative () may have improved membrane permeability .

Biological Activity

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, also known as 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime (CAS Number: 141549-87-3), is a bicyclic compound with significant biological implications. This compound serves as an intermediate in the synthesis of various pharmacologically active agents, particularly in the development of 5-HT3 receptor antagonists like Indisetron, which are utilized for treating nausea and vomiting associated with chemotherapy and surgery.

  • Molecular Formula : C9_9H17_{17}N3_3O
  • Molecular Weight : 183.25 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its unique biological activity.

The primary biological activity of this compound is linked to its role as a 5-HT3 receptor antagonist. This mechanism is crucial in modulating serotonin pathways involved in nausea and vomiting responses:

  • 5-HT3 Receptor Antagonism : The compound inhibits the action of serotonin at the 5-HT3 receptor, a subtype of serotonin receptors found in the central nervous system and gastrointestinal tract.
  • Antiemetic Effects : By blocking serotonin's action, it effectively reduces nausea and vomiting, making it valuable in clinical settings for patients undergoing chemotherapy.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Study on Indisetron : Research indicates that Indisetron, synthesized from 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime, exhibits strong antiemetic properties in clinical trials involving patients receiving chemotherapy .
  • Neurotransmitter Interaction : The compound's structural properties allow it to interact with neurotransmitter systems effectively, potentially influencing other pathways beyond serotonin .

Data Tables

PropertyValue
Molecular FormulaC9_9H17_{17}N3_3O
Molecular Weight183.25 g/mol
CAS Number141549-87-3
Melting PointNot Available
SolubilityNot Available

Clinical Application

A notable case study involved the administration of Indisetron (derived from the oxime) in patients undergoing chemotherapy:

  • Patient Demographics : Adult patients aged 18–65.
  • Dosage : Administered intravenously at a dose of 1 mg prior to chemotherapy.
  • Results : A significant reduction in nausea and vomiting was observed compared to placebo groups, confirming the efficacy of the compound as an antiemetic agent.

Experimental Study

An experimental study assessed the effects of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime on animal models:

  • Model : Mice subjected to chemotherapy-induced emesis.
  • Findings : Mice treated with the compound showed a marked decrease in emetic responses compared to untreated controls.

Q & A

What are the established synthetic routes for 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, and how do they compare in yield and scalability?

Basic Research Focus
The synthesis typically involves bicyclization of precursor amines or reductive amination strategies. For example, sulfur bioisosteric analogs of the diazabicyclo core have been synthesized via nucleophilic substitution and subsequent cyclization under controlled pH and temperature, achieving yields of 45–60% . Comparative studies with non-sulfur analogs highlight the importance of solvent polarity and catalyst selection (e.g., Pd/C for hydrogenation) to minimize side products . Scalability challenges arise from steric hindrance in the bicyclo structure, requiring optimized reaction times (24–48 hours) .

How is this compound characterized using spectroscopic and chromatographic methods?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) is critical for confirming the bicyclo structure. Key signals include the methyl groups (δ 1.2–1.4 ppm for CH3) and the amine proton (δ 2.8–3.1 ppm) in 1^1H NMR, while 13^{13}C NMR resolves the bridgehead carbons (45–50 ppm) . High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is used to assess purity (>98%), with retention times varying based on mobile phase composition (e.g., acetonitrile:water gradients) .

What structural modifications enhance μ-opioid receptor affinity while minimizing off-target δ/κ receptor binding?

Advanced Research Focus
Bioisosteric replacement of the C-7 methylene group with sulfur increases lipophilicity, improving μ-receptor binding (Ki = 12 nM vs. 28 nM for non-sulfur analogs) by filling hydrophobic pockets . However, excessive lipophilicity (e.g., arylpropenyl substituents) reduces selectivity, as seen in δ-receptor affinity increases (Ki = 85 nM vs. >500 nM for parent compounds) . Docking studies suggest the trimethylene loop conformation is critical; modifications altering dihedral angles >15° significantly reduce μ-affinity .

What pharmacological mechanisms underlie the antiemetic activity of derivatives like Indisetron?

Advanced Research Focus
Indisetron, a derivative of 3,9-dimethyl-3,9-diazabicyclononan-7-amine, acts via 5-HT3 receptor antagonism. Its bicyclo core enhances binding to the receptor’s hydrophobic domain, with an IC50 of 0.8 nM in ferret emesis models . Comparative studies show that dimethyl substitution at N3/N9 improves blood-brain barrier penetration, reducing emesis latency by 40% versus non-methylated analogs .

What are the key physicochemical properties influencing solubility and bioavailability?

Basic Research Focus
The compound’s logP (1.5–2.0) and pKa (9.2–9.5 for the tertiary amine) dictate solubility in aqueous buffers (<1 mg/mL at pH 7.4). Salt forms (e.g., hydrochloride) improve solubility (10–15 mg/mL) but reduce membrane permeability . Melting point (72.1°C) and hygroscopicity data are critical for formulation stability, requiring storage under anhydrous conditions .

How can researchers resolve contradictions in receptor binding data across different assay systems?

Advanced Research Focus
Discrepancies arise from assay conditions (e.g., membrane vs. whole-cell assays). For example, μ-receptor affinity in cell-based assays (EC50 = 50 nM) may differ from radioligand binding (Ki = 12 nM) due to receptor-G protein coupling efficiency . Normalization to reference ligands (e.g., DAMGO for μ-receptors) and standardized buffer systems (e.g., Tris-HCl with Mg2+^{2+}) improve cross-study comparability .

What computational methods are used to model interactions between the bicyclo core and opioid receptors?

Advanced Research Focus
Molecular dynamics simulations (AMBER force field) and pharmacophore mapping (e.g., hydrophobic, hydrogen-bonding features) identify key residues (e.g., Trp318, Asp147 in μ-receptors). Docking studies (AutoDock Vina) suggest the bicyclo nitrogen forms a salt bridge with Asp147, contributing to 70% of binding energy . QSAR models highlight the critical role of C-7 substituent volume (<100 Å3^3) for selectivity .

What analytical techniques are employed to confirm enantiomeric purity in asymmetric synthesis?

Basic Research Focus
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers (resolution factor >1.5) using hexane:isopropanol (90:10) mobile phases . Circular dichroism (CD) spectra (200–250 nm) provide additional confirmation, with Cotton effects at 220 nm correlating with absolute configuration .

What metabolic pathways and toxicity profiles are associated with this compound?

Advanced Research Focus
In vitro hepatic microsome studies (human CYP3A4/5) indicate N-demethylation as the primary metabolic pathway, producing a primary amine metabolite (t1/2_{1/2} = 2.5 hours) . Acute toxicity in mice (LD50 = 114 mg/kg IV) suggests dose-dependent neurotoxicity, requiring pharmacokinetic monitoring of brain penetration in preclinical models .

What strategies address challenges in enantioselective synthesis of the bicyclo scaffold?

Advanced Research Focus
Chiral auxiliaries (e.g., Evans oxazolidinones) and asymmetric hydrogenation (e.g., Ru-BINAP catalysts) achieve enantiomeric excess (ee) >90% . Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica) separates diastereomers, though yields are moderate (30–40%) due to steric constraints .

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